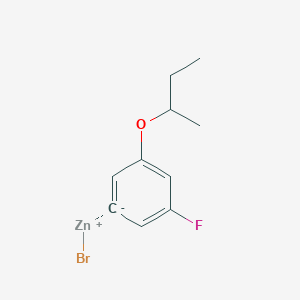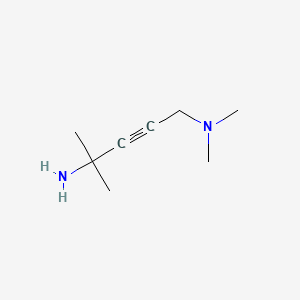
(4-Amino-4-methylpent-2-yn-1-yl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,4-Trimethylpent-2-yne-1,4-diamine is an organic compound with the molecular formula C8H16N2 and a molecular weight of 140.22 g/mol . This compound is characterized by the presence of a pent-2-yne backbone with two amino groups substituted at the first and fourth positions, along with three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,4-Trimethylpent-2-yne-1,4-diamine typically involves the reaction of appropriate alkyne precursors with amine groups under controlled conditions. One common method involves the alkylation of a pent-2-yne derivative with methylamine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N1,N1,4-Trimethylpent-2-yne-1,4-diamine may involve large-scale batch or continuous processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N1,N1,4-Trimethylpent-2-yne-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce more saturated amines .
Scientific Research Applications
N1,N1,4-Trimethylpent-2-yne-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N1,N1,4-Trimethylpent-2-yne-1,4-diamine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and receptor interactions .
Comparison with Similar Compounds
Similar Compounds
N1,N1,4-Trimethylpentane-1,2-diamine: A similar compound with a different substitution pattern.
N1,N1,N4,N4-Tetraphenyl-1,4-phenylenediamine: Another diamine with distinct structural features
Uniqueness
N1,N1,4-Trimethylpent-2-yne-1,4-diamine is unique due to its specific alkyne backbone and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-N,1-N,4-trimethylpent-2-yne-1,4-diamine |
InChI |
InChI=1S/C8H16N2/c1-8(2,9)6-5-7-10(3)4/h7,9H2,1-4H3 |
InChI Key |
AZYPXWMEDUKRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CCN(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14884642.png)
![5-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14884654.png)
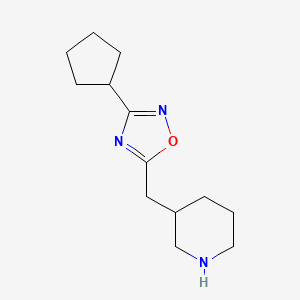
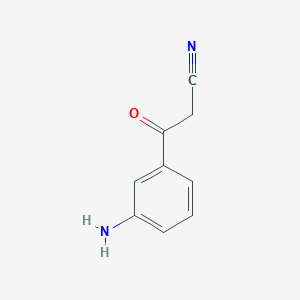
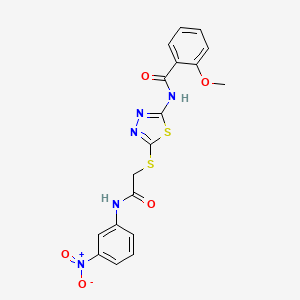
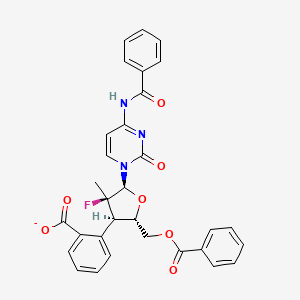
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
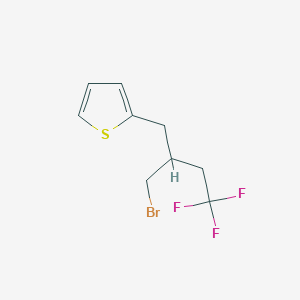
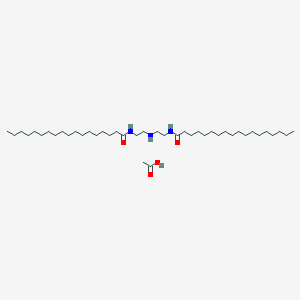
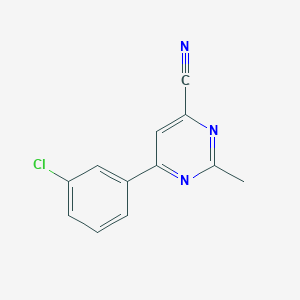
![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
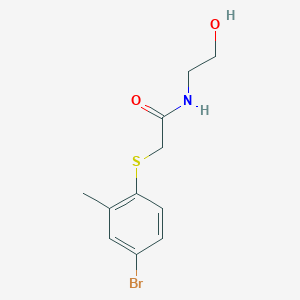
![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
